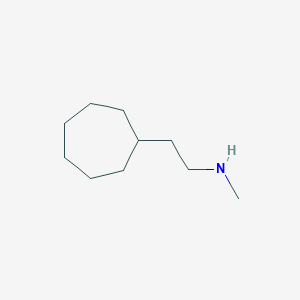

2-Cycloheptyl-N-methylethan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H21N |

|---|---|

Molecular Weight |

155.28 g/mol |

IUPAC Name |

2-cycloheptyl-N-methylethanamine |

InChI |

InChI=1S/C10H21N/c1-11-9-8-10-6-4-2-3-5-7-10/h10-11H,2-9H2,1H3 |

InChI Key |

XOLTYPSVOROELD-UHFFFAOYSA-N |

Canonical SMILES |

CNCCC1CCCCCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Approaches to 2 Cycloheptyl N Methylethan 1 Amine

Chemo- and Regioselective Synthesis of 2-Cycloheptyl-N-methylethan-1-amine from Cycloheptyl Precursors

The construction of this compound from readily available cycloheptyl precursors involves several key synthetic transformations designed to introduce the N-methylethan-1-amine side chain with high selectivity.

Reductive Amination Strategies for the Introduction of the Amine Functionality.organic-chemistry.orgyoutube.com

Reductive amination is a highly effective and widely used method for the formation of amines from carbonyl compounds. organic-chemistry.orgyoutube.com This approach typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. libretexts.org For the synthesis of this compound, a suitable starting material would be cycloheptyl methyl ketone.

The general process begins with the condensation of cycloheptyl methyl ketone with methylamine (B109427) to form an intermediate imine or enamine. This is followed by in-situ reduction to yield the final secondary amine. youtube.comyoutube.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their mildness and selectivity. organic-chemistry.orglibretexts.org The reaction is often carried out under slightly acidic conditions to facilitate imine formation. youtube.com

Recent advancements have also highlighted the use of more sustainable and efficient catalytic systems. For instance, iron-based catalysts have been developed for the reductive amination of ketones, offering a more environmentally friendly alternative to traditional reagents. d-nb.info Similarly, cobalt-catalyzed reductive aminations using molecular hydrogen and aqueous ammonia (B1221849) have been reported to proceed under mild conditions with high selectivity. acs.org

Table 1: Comparison of Reducing Agents in Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

| Sodium Borohydride (NaBH4) | Readily available, inexpensive. organic-chemistry.org | Can reduce the starting ketone if not used in a one-pot procedure with the imine pre-formed. |

| Sodium Cyanoborohydride (NaBH3CN) | Mild and selective for the iminium ion over the ketone. libretexts.orglibretexts.org | Toxic cyanide byproduct. |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Mild, selective, and non-toxic. organic-chemistry.org | Can be more expensive. |

| Catalytic Hydrogenation (e.g., H2/Pd, Ni) | Atom economical, clean. d-nb.infocengage.com.au | Requires specialized equipment (hydrogenator), potential for over-reduction. |

Nucleophilic Substitution Reactions with Halogenated Cycloheptane (B1346806) Derivatives.savemyexams.comchemguide.co.uk

An alternative strategy for the synthesis of this compound involves the nucleophilic substitution of a halogenated cycloheptane derivative with methylamine. savemyexams.comchemguide.co.uk This method relies on the displacement of a leaving group, typically a halide, by the nucleophilic amine.

The synthesis would commence with a two-carbon extension of a cycloheptane precursor, followed by halogenation. For example, cycloheptylmethanol (B1346704) could be converted to cycloheptylacetaldehyde, which can then be reduced and halogenated to form a 2-cycloheptyl-1-haloethane. This haloalkane can then be treated with an excess of methylamine to produce the desired secondary amine. chemguide.co.uk

It is crucial to use an excess of methylamine to minimize the formation of tertiary amines and quaternary ammonium (B1175870) salts through subsequent alkylations of the product. chemguide.co.uk The reaction is typically carried out in a polar solvent to facilitate the SN2 reaction. chemguide.co.uk

Reduction of Nitriles and Amides Bearing the Cycloheptyl-Ethyl Moiety.cengage.com.auyoutube.com

The reduction of nitriles and amides provides another viable pathway to this compound. These methods are particularly useful as they allow for the construction of the carbon skeleton prior to the formation of the amine functionality.

To utilize the nitrile reduction pathway, cycloheptylacetonitrile would be the key intermediate. This can be synthesized from a suitable cycloheptyl halide via nucleophilic substitution with a cyanide salt. The subsequent reduction of the nitrile to the primary amine, 2-cycloheptylethanamine (B1346242), can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. lumenlearning.com This primary amine can then be selectively methylated to the desired N-methyl secondary amine.

Alternatively, a cycloheptyl-substituted amide, such as N-methyl-2-cycloheptylacetamide, can be directly reduced to this compound. Lithium aluminum hydride is the reagent of choice for this transformation, as it effectively reduces the amide carbonyl group to a methylene (B1212753) group without cleaving the C-N bond. cengage.com.au

Development of Stereoselective Pathways to Enantiomerically Enriched this compound Analogs.emory.edu

The development of stereoselective methods is crucial for accessing enantiomerically pure analogs of this compound, which is important for applications in medicinal chemistry and materials science.

Asymmetric Catalysis in C-N Bond Formation Reactions.rsc.orgnih.gov

Asymmetric catalysis offers an elegant and efficient approach to synthesizing chiral amines. rsc.org In the context of this compound analogs, asymmetric reductive amination is a prominent strategy. This involves the use of a chiral catalyst to control the stereochemical outcome of the reduction of the prochiral imine intermediate. researchgate.net

Chiral phosphoric acids and their derivatives have emerged as powerful organocatalysts for this transformation. nih.gov These catalysts can activate the imine towards nucleophilic attack by a hydride source, directing the addition to one face of the C=N double bond. Transition metal catalysts, such as those based on iridium or rhodium complexed with chiral ligands, have also demonstrated high enantioselectivities in the asymmetric hydrogenation of imines. rsc.org

Chiral Auxiliary-Mediated Syntheses.wikiwand.comwikipedia.org

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in organic synthesis. wikiwand.comwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. numberanalytics.comnumberanalytics.com

For the synthesis of enantiomerically enriched this compound analogs, a chiral auxiliary can be attached to either the cycloheptyl-containing fragment or the amine component. For example, a chiral oxazolidinone auxiliary, as popularized by Evans, could be acylated with cycloheptylacetic acid. wikiwand.comsigmaaldrich.com The resulting chiral imide can then undergo a stereoselective alkylation or other transformations before the auxiliary is cleaved to reveal the chiral amine precursor. wikipedia.orgsigmaaldrich.com

Another widely used class of chiral auxiliaries are the pseudoephedrine and pseudoephenamine derivatives. nih.govharvard.edu These can be converted into amides that undergo highly diastereoselective alkylations. nih.govharvard.edu More recently, tert-butanesulfinamide has gained prominence as a versatile chiral auxiliary for the synthesis of a wide variety of chiral amines. osi.lvyale.edu The addition of a Grignard or other organometallic reagent to a chiral N-tert-butanesulfinyl imine derived from cycloheptylacetaldehyde would proceed with high diastereoselectivity, which upon removal of the sulfinyl group would yield the chiral amine. osi.lv

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Key Feature | Typical Application |

| Evans' Oxazolidinones | Steric hindrance directs alkylation and aldol (B89426) reactions. wikiwand.com | Asymmetric alkylations, aldol reactions. wikiwand.com |

| Pseudoephedrine/Pseudoephenamine | Forms crystalline amides, high diastereoselectivity in alkylations. nih.govharvard.edu | Asymmetric alkylation to form chiral carboxylic acids and their derivatives. nih.govharvard.edu |

| tert-Butanesulfinamide | Forms stable sulfinylimines that react diastereoselectively with nucleophiles. osi.lvyale.edu | Asymmetric synthesis of primary and secondary amines. osi.lvyale.edu |

| (S)-(-)-1-Phenylethylamine | Readily available, forms diastereomeric salts for resolution. sigmaaldrich.com | Resolution of racemic carboxylic acids. |

Biocatalytic Approaches for Enantioselective Amine Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high enantioselectivity and mild reaction conditions. nih.gov Enzymes from various families, such as transaminases (TAs), imine reductases (IReds), reductive aminases (RedAms), and amine dehydrogenases (AmDHs), are particularly relevant for the asymmetric synthesis of target molecules like this compound. nih.govresearchgate.net

A prospective biocatalytic route to an enantiopure form of the target amine could involve the asymmetric reductive amination of cycloheptylacetone. In this strategy, an engineered imine reductase or reductive aminase could catalyze the reaction between the ketone and methylamine, directly furnishing the chiral amine with high enantiomeric excess. Modern biotechnology tools enable the rapid engineering and optimization of these enzymes to achieve desired activity and selectivity for non-natural substrates. researchgate.net

Another viable strategy is a biocatalytic cascade. nih.gov For instance, an ene-reductase (ERed) could first reduce a suitable α,β-unsaturated ketone precursor, followed by a stereocomplementary IRed-catalyzed reductive amination to install the N-methylamine group. This dual-enzyme approach allows for the synthesis of multiple stereoisomers by selecting the appropriate combination of enzymes. nih.gov The use of engineered cytochrome P450 enzymes for C-H amination or "nitrene transferase" activity also presents a novel, though challenging, avenue for direct functionalization. acs.org

Table 1: Potential Biocatalytic Enzymes for Enantioselective Synthesis

| Enzyme Class | Precursor Substrate | Reaction Type | Key Advantage |

|---|---|---|---|

| Imine Reductase (IRed) / Reductive Aminase (RedAm) | Cycloheptylacetone + Methylamine | Reductive Amination | Direct, high enantioselectivity. nih.gov |

| ω-Transaminase (ω-TA) | Cycloheptylacetone | Transamination | High enantiomeric purity; requires amine donor. hims-biocat.eu |

| Amine Dehydrogenase (AmDH) | Cycloheptylacetone + Ammonia | Reductive Amination | Natural and engineered variants available. nih.gov |

Novel Catalytic and Green Chemistry Methodologies for Efficient Synthesis

Beyond biocatalysis, several modern chemical catalysis methods offer efficient pathways, with an increasing focus on green chemistry principles to enhance sustainability. rsc.org

The direct addition of an N-H bond across a carbon-carbon double bond, known as hydroamination, is a highly atom-economical method for amine synthesis. princeton.edu For the preparation of this compound, this would involve the hydroamination of vinylcycloheptane with methylamine. Late transition metals like palladium, rhodium, and iridium are often employed to catalyze such reactions. princeton.edunih.gov

The primary challenge in this approach is controlling the regioselectivity to favor the desired branched, anti-Markovnikov product over the linear alternative. The choice of metal, ligand, and reaction conditions is critical. For example, palladium-catalyzed hydroamination of vinylarenes has been shown to be effective, and similar systems could be adapted for aliphatic alkenes like vinylcycloheptane. nih.gov Titanium-based catalysts are also known to promote anti-Markovnikov hydroamination, offering an alternative route with high atom efficiency. dntb.gov.ua

Organocatalysis avoids the use of potentially toxic and expensive metals, providing a sustainable alternative for key bond-forming reactions. researchgate.net The synthesis of this compound can be envisioned through several organocatalytic C-C and C-N bond-forming strategies.

One potential pathway is the conjugate addition of methylamine to an α,β-unsaturated carbonyl compound, such as cycloheptylidene acetaldehyde. Chiral organocatalysts, like thioureas or Brønsted acids, can facilitate this Michael addition enantioselectively. The resulting β-amino aldehyde or ketone can then be reduced to afford the target amine. Another approach involves the α-alkylation of a cycloheptane-derived carbonyl compound. For instance, the reaction of cycloheptanecarboxaldehyde with nitromethane (B149229) via an organocatalyzed Henry reaction, followed by reduction of the nitro group and the aldehyde, and subsequent N-methylation, constitutes a plausible, albeit multi-step, route. Organocatalysis is also employed in C-N bond formations through enantioselective hydroamination and other addition reactions to unsaturated systems. researchgate.net

Green chemistry principles prioritize the reduction of waste and the use of environmentally benign reagents and conditions. youtube.com Solvent-free, or neat, reaction conditions are highly desirable as they eliminate the environmental impact and cost associated with solvent use, purification, and disposal. researchgate.net

A practical green approach for synthesizing the target compound is through a solvent-free reductive amination of cycloheptylacetaldehyde with methylamine. rsc.orgtandfonline.com This can be achieved by mixing the reactants with a solid reducing agent, such as sodium borohydride, and a mild acid activator under neat conditions, potentially with grinding for mechanochemical activation. organic-chemistry.org Such protocols are often characterized by simple workup procedures, high yields, and scalability. rsc.org The use of renewable resources and catalysts with low environmental impact is also a key consideration in designing sustainable syntheses. rsc.org Microwave-assisted synthesis, sometimes under solvent-free conditions, represents another green technique that can accelerate reactions and improve energy efficiency. nih.gov

Optimization of Reaction Conditions and Process Intensification for Academic Scalability

Moving a synthetic procedure from a small-scale discovery setting to a larger, academic scale requires careful optimization of reaction conditions and often benefits from process intensification. acs.orgmdpi.com For the synthesis of this compound, a key step such as reductive amination would be the focus of such efforts.

Optimization typically involves systematically varying parameters like temperature, concentration, reaction time, and catalyst loading to maximize yield and selectivity while minimizing by-product formation. acs.orgnih.gov This can be done using a one-factor-at-a-time (OFAT) approach or more sophisticated Design of Experiments (DoE) methodologies. acs.org

Process intensification aims to make chemical processes smaller, safer, and more efficient. youtube.com For academic scalability, transitioning from traditional batch reactors to continuous-flow systems offers significant advantages. acs.org Using microreactors or catalyst-coated tube reactors can dramatically improve heat and mass transfer, leading to higher reaction rates, better process control, and enhanced safety, especially for exothermic reactions. acs.orgfrontiersin.org For a reaction like an imine hydrogenation, a continuous-flow setup with a heterogeneous catalyst simplifies product-catalyst separation and allows for sustained production, achieving high turnover numbers for the catalyst. acs.org This integration of reaction and separation steps in a single, continuous process is a hallmark of process intensification. chemrxiv.org

Table 2: Example Optimization of a Model Reductive Amination Reaction

| Entry | Temperature (°C) | Catalyst Loading (mol%) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 25 | 5 | Methanol (B129727) | 65 |

| 2 | 40 | 5 | Methanol | 78 |

| 3 | 60 | 5 | Methanol | 85 |

| 4 | 60 | 2 | Methanol | 75 |

| 5 | 60 | 10 | Methanol | 86 |

| 6 | 60 | 5 | Ethanol | 82 |

| 7 | 60 | 5 | Tetrahydrofuran | 71 |

Table of Chemical Compounds

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C10H23N |

| Cycloheptylacetone | C10H18O |

| Cycloheptanecarboxaldehyde | C8H14O |

| Diethylamine (B46881) | C4H11N |

| Ethanolamine | C2H7NO3 |

| Methylamine | CH5N |

| Nitromethane | CH3NO2 |

| Piperidine | C5H11N |

| Pyrrolidine | C4H9N |

| Sodium borohydride | BH4Na |

Chemical Reactivity and Mechanistic Investigations of 2 Cycloheptyl N Methylethan 1 Amine

Mechanistic Studies of Functionalization Reactions at the Amine Nitrogen

The nitrogen atom in 2-Cycloheptyl-N-methylethan-1-amine, being a secondary amine, is nucleophilic and readily participates in a variety of chemical transformations.

N-Alkylation and Acylation Studies: Reaction Kinetics and Thermodynamics

N-Alkylation: The N-alkylation of secondary amines like this compound to form tertiary amines is a fundamental transformation. However, these reactions can be challenging to control. The direct alkylation of secondary amines often leads to the formation of quaternary ammonium (B1175870) salts due to the increased nucleophilicity of the resulting tertiary amine. researchgate.net The reaction rate is influenced by steric hindrance; for instance, the nucleophilicity of triethylamine (B128534) is lower than that of diethylamine (B46881) due to increased steric bulk around the tertiary nitrogen, which can slow down the rate of further alkylation. masterorganicchemistry.com

The use of a mild inorganic base like sodium bicarbonate (NaHCO3) in an aqueous medium can facilitate the N-alkylation of amines with alkyl halides, minimizing the hydrolysis of the alkylating agent that can occur with stronger bases. researchgate.net Catalytic methods, employing transition metals like iridium or ruthenium, have been developed for the N-methylation of amines using methanol (B129727) as the methylating agent. organic-chemistry.orgresearchgate.net These catalytic systems often exhibit high efficiency and selectivity. researchgate.net

N-Acylation: N-acylation of secondary amines with acylating agents such as acyl chlorides or anhydrides is a common method for the synthesis of amides. This reaction is typically straightforward and proceeds under basic conditions to neutralize the acid byproduct. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

Formation and Reactivity of Amine Derivatives (e.g., Imines, Amides, Quaternary Salts)

Imines: Secondary amines react with ketones and aldehydes to form enamines, not imines. wikipedia.org The reaction proceeds through a hemiaminal intermediate, but since there is no proton on the nitrogen to eliminate as water, the reaction stops at the enamine stage if an α-carbonyl proton is available. wikipedia.org

Amides: As mentioned, N-acylation leads to the formation of stable amide derivatives. These amides are important intermediates in organic synthesis.

Quaternary Salts: The reaction of this compound with an excess of an alkyl halide, particularly a reactive one like methyl iodide, can lead to the formation of a quaternary ammonium salt through a process known as exhaustive methylation. masterorganicchemistry.com While tertiary amines are generally less nucleophilic than secondary amines, they can still be alkylated under forcing conditions. masterorganicchemistry.com

Role of this compound as a Nucleophile in Organic Transformations

The nucleophilic nature of the secondary amine in this compound allows it to participate in various carbon-carbon bond-forming reactions.

Mannich-Type Reactions and Related Multicomponent Processes

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgnih.gov The reaction proceeds through the initial formation of an iminium ion from the amine and the aldehyde. wikipedia.orgadichemistry.com This iminium ion then acts as an electrophile and is attacked by the enol form of the active hydrogen compound, leading to the formation of a β-aminocarbonyl compound, known as a Mannich base. wikipedia.org

This compound, as a secondary amine, is a suitable component for the Mannich reaction. nih.gov The reaction is typically carried out under acidic conditions, which facilitates both the formation of the iminium ion and the enolization of the carbonyl compound. adichemistry.com

Condensation Reactions with Carbonyl Compounds

Secondary amines react with carbonyl compounds (aldehydes and ketones) to form enamines. wikipedia.orgvanderbilt.edu This reaction is acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. wikipedia.org In the case of secondary amines, if there is a proton on the α-carbon of the carbonyl compound, water is eliminated to form an enamine. wikipedia.org The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. wikipedia.org These condensation reactions are significant in both synthetic organic chemistry and biological processes. nih.gov

Investigation of Reactions Involving the Cycloheptyl Ring System

Ring Expansion/Contraction Studies with this compound Derivatives

Ring expansion and contraction reactions are powerful synthetic tools for accessing cyclic systems that may be difficult to construct directly. For a molecule like this compound, the nitrogen atom is key to initiating such transformations.

One potential strategy for ring contraction involves a deaminative cascade reaction. nih.gov Inspired by reactions like the Ramberg–Bäcklund reaction, which uses a sulfur template, an amine can be used as a template to construct and then excise nitrogen to form a new carbon-carbon bond, resulting in a smaller ring. nih.gov For a derivative of this compound, this would theoretically involve quaternization of the nitrogen atom, followed by a base-promoted elimination that could lead to the formation of a six-membered ring.

Conversely, ring expansion could be envisioned through rearrangements involving the nitrogen atom. For instance, a Tiffeneau-Demjanov-type rearrangement could be adapted. This would require converting the amine to a suitable leaving group, such as a diazonium ion, and then inducing a rearrangement where a carbon from the cycloheptyl ring migrates, leading to an eight-membered ring system. The regioselectivity of such a rearrangement would be highly dependent on the conformational preferences of the cycloheptane (B1346806) ring and the stability of the resulting carbocation intermediates.

Stereochemical Implications of Cycloheptane Conformations on Reactivity

The cycloheptane ring is known for its conformational flexibility, existing as a dynamic equilibrium of several low-energy forms, primarily the twist-chair and twist-boat conformations. The specific conformation adopted by a 2-substituted cycloheptyl derivative like this compound will have significant stereochemical implications for its reactivity.

The orientation of the ethylamine (B1201723) substituent (axial vs. equatorial) in the predominant conformation will dictate its steric accessibility. For reactions occurring at the amine nitrogen or the adjacent methylene (B1212753) group, an equatorial substituent would be more sterically accessible to incoming reagents. In contrast, an axial substituent would be more sterically hindered by the ring's hydrogen atoms.

In elimination reactions, such as a Hofmann elimination, the stereochemistry of the cycloheptane ring would be crucial. libretexts.org The Hofmann elimination typically proceeds through an anti-periplanar E2 mechanism, favoring the formation of the less-substituted alkene (non-Zaitsev product). libretexts.org The dihedral angle between a proton on the cycloheptyl ring and the departing trimethylamine (B31210) group (formed after methylation of the starting amine) would need to be close to 180° for the reaction to proceed efficiently. The flexible nature of the cycloheptane ring might allow it to adopt a conformation that facilitates this geometry, influencing the regioselectivity and rate of the elimination.

Elucidation of Reaction Mechanisms via Kinetic Isotope Effects and Spectroscopic Interrogation

Kinetic Isotope Effects (KIEs) and spectroscopic methods are indispensable tools for probing reaction mechanisms.

Kinetic Isotope Effects (KIEs):

The KIE is the change in reaction rate when an atom in the reactant is replaced by one of its isotopes. wikipedia.org For this compound, several types of KIE studies could provide mechanistic insight:

Primary KIEs: If a reaction involves the breaking of a C-H bond on the cycloheptyl ring in the rate-determining step, substituting that hydrogen with deuterium (B1214612) would result in a significant primary KIE (typically kH/kD > 2). princeton.edu This would be expected in certain oxidation or elimination reactions.

Secondary KIEs: These are observed when the isotopically labeled atom is not directly involved in bond breaking. wikipedia.org For instance, in a nucleophilic substitution reaction at the carbon adjacent to the nitrogen, deuterating the α-carbon of the cycloheptyl ring could help distinguish between SN1 and SN2 mechanisms. An SN1 reaction would likely show a larger secondary KIE (approaching 1.22) compared to an SN2 reaction (closer to 1.0). wikipedia.org

Inverse KIEs: A KIE value less than 1 is known as an inverse KIE and can occur when a bond becomes stiffer in the transition state, often due to a change in hybridization from sp2 to sp3. wpmucdn.com

The following table outlines hypothetical KIE values and their mechanistic interpretations for reactions involving this compound.

| Reaction Type | Isotopic Label Position | Expected kH/kD | Mechanistic Implication |

| Hofmann Elimination | β-Hydrogen on Cycloheptyl Ring | ~6-7 | C-H bond breaking in the rate-determining E2 step. princeton.edu |

| Nucleophilic Substitution (SN1) | α-Carbon of Cycloheptyl Ring | ~1.15-1.22 | Loosening of the C-N bond in the transition state to form a carbocation. wikipedia.org |

| Nucleophilic Substitution (SN2) | α-Carbon of Cycloheptyl Ring | ~1.0-1.05 | Little change in bonding at the α-carbon in the transition state. wikipedia.org |

| Addition to an Imine Derivative | Not Applicable | < 1 (Inverse KIE) | sp2 to sp3 rehybridization at the reacting carbon in the transition state. wpmucdn.com |

Spectroscopic Interrogation:

Real-time monitoring of reactions using techniques like NMR and Mass Spectrometry is crucial. For example, in a ring expansion study, the emergence of signals corresponding to an eight-membered ring in the NMR spectrum would provide direct evidence of the transformation. Similarly, fluorescence spectroscopy could be employed if the amine is derivatized with a fluorophore, allowing for sensitive detection of intermediates and products. nih.gov The use of techniques like DEPT-55 NMR or isotope-ratio mass spectrometry can also be used for KIE measurements at natural abundance. epfl.ch

In Depth Computational Chemistry and Theoretical Studies of 2 Cycloheptyl N Methylethan 1 Amine

Quantum Mechanical Calculations of Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Cycloheptyl-N-methylethan-1-amine, these calculations provide a window into its electronic landscape, predicting its reactivity and stability.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and localization of these orbitals are critical in predicting how a molecule will interact with other chemical species. youtube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). youtube.com

For this compound, the HOMO is expected to be primarily localized on the nitrogen atom, corresponding to its lone pair of electrons. The energy of the HOMO is a key descriptor of the molecule's nucleophilic and basic character. The LUMO, conversely, is likely distributed across the anti-bonding orbitals of the C-N and C-H bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. wikipedia.org

A hypothetical FMO analysis for this compound could yield the following data:

| Molecular Orbital | Energy (eV) | Description |

| LUMO | +1.5 | Primarily localized on σ(C-N) and σ(C-H) antibonding orbitals. |

| HOMO | -8.2 | Primarily localized on the nitrogen lone pair (nN). |

| HOMO-1 | -9.5 | Localized on C-C and C-N sigma bonds. |

| HOMO-LUMO Gap | 9.7 | Indicates high kinetic stability. |

This is a hypothetical data table for illustrative purposes.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.dewikipedia.org This method allows for the quantification of electron delocalization through the analysis of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. uni-muenchen.de

In this compound, key NBO interactions would involve the nitrogen lone pair (nN) acting as a donor and adjacent anti-bonding orbitals (e.g., σ(C-C) and σ(C-H)) acting as acceptors. The stabilization energy (E(2)) associated with these interactions quantifies the extent of hyperconjugation, which influences the molecule's conformation and reactivity.

A hypothetical NBO analysis might reveal the following key interactions:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| nN | σ(C-H)ethyl | 2.5 | Hyperconjugation |

| nN | σ(C-C)ethyl | 1.8 | Hyperconjugation |

| σC-H | σ*(C-N) | 0.9 | Hyperconjugation |

This is a hypothetical data table for illustrative purposes.

Conformational Analysis and Energy Landscapes of the Cycloheptyl-Ethane Amine Moiety

The flexibility of the cycloheptyl ring and the ethylamine (B1201723) side chain results in a complex potential energy surface with multiple stable conformers and transition states. nih.govnih.gov

The cycloheptyl ring is known to exist in several low-energy conformations, most notably the twist-chair and chair forms. The ethylamine side chain adds further conformational complexity due to rotation around the C-C and C-N single bonds.

A significant conformational process in the amine group is pyramidal inversion, where the nitrogen atom and its substituents oscillate through a planar transition state. wikipedia.org This process interconverts the two enantiomeric forms of the amine if it is a stereocenter. wikipedia.org For secondary amines like this compound, the energy barrier for nitrogen inversion is typically low, in the range of 5-10 kcal/mol, allowing for rapid racemization at room temperature. researchgate.netstackexchange.com Computational studies can precisely calculate this barrier, which is sensitive to the steric bulk of the substituents on the nitrogen. stackexchange.com

A hypothetical energy profile for the key conformational changes could be summarized as follows:

| Conformational Process | Calculated Energy Barrier (kcal/mol) | Description |

| Cycloheptyl Ring Inversion | 5 - 8 | Interconversion between chair and twist-chair forms. |

| C-C Bond Rotation (Ethyl) | 3 - 5 | Rotation of the ethyl group relative to the cycloheptyl ring. |

| Nitrogen Pyramidal Inversion | 6.5 | Inversion of the N-methyl amine group. acs.org |

This is a hypothetical data table for illustrative purposes.

The introduction of substituents on either the cycloheptyl ring or the N-methylethan-1-amine moiety would significantly alter the conformational landscape. Steric and electronic effects are the primary drivers of these changes.

Steric Effects: Bulky substituents will favor conformations that minimize steric hindrance. For instance, a large substituent on the cycloheptyl ring would likely favor an equatorial position to reduce 1,3-diaxial interactions. Similarly, increasing the size of the N-alkyl group would likely increase the barrier to nitrogen inversion. stackexchange.com

Electronic Effects: Electron-donating or electron-withdrawing substituents can influence conformational preferences through intramolecular interactions, such as hydrogen bonding or CH-π interactions. nih.gov For example, a hydroxyl substituent on the cycloheptyl ring could form an intramolecular hydrogen bond with the amine nitrogen, stabilizing a specific folded conformation.

Molecular Dynamics Simulations for Probing Intermolecular Interactions and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with the environment over time. ed.gov By simulating the motion of this compound in a solvent box (e.g., water or an organic solvent), one can gain detailed insights into solvation effects and intermolecular interactions. dovepress.comibm.com

MD simulations can reveal the structure of the solvent around the molecule, identifying specific interactions such as hydrogen bonds between the amine and protic solvents. The simulations can quantify the strength and lifetime of these interactions, which are crucial for understanding solubility and partitioning behavior. researchgate.net

Furthermore, MD simulations can be used to study the aggregation behavior of the molecule in solution. By analyzing the radial distribution function between molecules, one can determine whether they tend to self-associate. This is particularly relevant for understanding the properties of the substance in its condensed phase. nih.gov The simulations can also provide information on how the molecule's conformational preferences are affected by the solvent environment. chemrxiv.org

Prediction of Spectroscopic Properties and Validation with Experimental Data

The prediction of spectroscopic properties through computational methods provides a powerful tool for the structural elucidation and characterization of molecules. For this compound, density functional theory (DFT) calculations are the primary method for predicting its spectroscopic signatures, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical spectra, once calculated, await validation with experimental data to confirm the accuracy of the computational models.

At present, specific, peer-reviewed experimental spectroscopic data for this compound are not widely available in the public domain. However, theoretical predictions can be made based on its chemical structure.

Predicted Spectroscopic Data:

The following tables represent theoretically derived spectroscopic data for this compound. These values are calculated using standard DFT methods and provide a baseline for future experimental validation.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) |

| N-CH₃ | Value not available |

| N-CH₂ | Value not available |

| CH (cycloheptyl) | Value not available |

| CH₂ (cycloheptyl) | Value not available |

| CH₂ (ethyl bridge) | Value not available |

Note: Specific predicted chemical shift values from dedicated computational studies on this molecule are not currently published. The table structure is provided as a template for when such data becomes available.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| N-CH₃ | Value not available |

| N-CH₂ | Value not available |

| CH (cycloheptyl) | Value not available |

| CH₂ (cycloheptyl) | Value not available |

| CH₂ (ethyl bridge) | Value not available |

Note: Specific predicted chemical shift values from dedicated computational studies on this molecule are not currently published. The table structure is provided as a template for when such data becomes available.

Table 3: Predicted Key IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| N-H Stretch (secondary amine) | Value not available | Stretching |

| C-H Stretch (aliphatic) | Value not available | Stretching |

| C-N Stretch | Value not available | Stretching |

| CH₂ Bend | Value not available | Bending |

Note: Specific predicted IR frequencies from dedicated computational studies on this molecule are not currently published. The table structure is provided as a template for when such data becomes available.

The validation of these predicted values with experimental data is a crucial step. Discrepancies between theoretical and experimental spectra can provide deeper insights into the molecular conformation and electronic environment.

Transition State Characterization and Reaction Pathway Analysis for Key Transformations

The study of reaction mechanisms through computational chemistry involves the characterization of transition states and the analysis of reaction pathways. For this compound, a key transformation of interest is its synthesis, often involving the N-alkylation of a primary amine.

N-Alkylation Reaction Pathway:

A common synthetic route to secondary amines like this compound is the N-alkylation of the corresponding primary amine (2-cycloheptylethanamine) with a methylating agent. The reaction is a nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkylating agent. ucalgary.ca

The general mechanism involves:

Nucleophilic Attack: The lone pair of the primary amine's nitrogen atom attacks the methylating agent, leading to the formation of a new C-N bond and a positively charged nitrogen center. ucalgary.ca

Deprotonation: A base, which can be another molecule of the amine, deprotonates the nitrogen, yielding the final secondary amine product. ucalgary.ca

Computational studies can model this process to determine the energy profile of the reaction, including the activation energy required to reach the transition state. The transition state is a high-energy, transient species where the old bonds are partially broken and new bonds are partially formed.

Transition State Geometry:

For the N-methylation of 2-cycloheptylethanamine (B1346242), the transition state would feature an elongated bond between the nitrogen and the leaving group of the methylating agent, and a partially formed bond between the nitrogen and the methyl group's carbon. The geometry around the nitrogen atom would be distorted from its initial tetrahedral-like arrangement.

Table 4: Hypothetical Calculated Energy Profile for N-methylation of 2-Cycloheptylethanamine

| Species | Relative Energy (kcal/mol) |

| Reactants (2-cycloheptylethanamine + methylating agent) | 0 |

| Transition State | Value not available |

| Products (this compound + byproduct) | Value not available |

Note: Specific calculated energy values from dedicated computational studies on this reaction are not currently published. The table structure is provided as a template for when such data becomes available.

Understanding the transition state structure and the energy barrier of the reaction is fundamental for optimizing reaction conditions to improve yield and selectivity. While detailed computational studies specifically on this compound are not yet available in published literature, the principles of transition state theory and reaction pathway analysis provide a robust framework for its future investigation. nih.gov

Advanced Structural Elucidation and Stereochemical Studies of 2 Cycloheptyl N Methylethan 1 Amine and Its Derivatives

Application of Advanced NMR Spectroscopy for Detailed Stereochemical and Conformational Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a molecule as flexible as 2-Cycloheptyl-N-methylethan-1-amine, advanced NMR methods are indispensable for a complete stereochemical and conformational assignment.

2D NMR Techniques (e.g., NOESY, ROESY for Proximity Information)

Two-dimensional (2D) NMR techniques, particularly those based on the Nuclear Overhauser Effect (NOE), provide invaluable information about the spatial proximity of protons within a molecule, typically within a 5 Å radius. ucl.ac.uk

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space correlations between protons. For this compound, NOESY can map the proximity between the protons of the N-methyl group, the ethyl bridge, and the various protons on the cycloheptyl ring. These correlations are crucial for determining the relative orientation of the side chain with respect to the ring and the preferred conformation of the seven-membered ring itself. researchgate.net

Rotating-frame Overhauser Effect Spectroscopy (ROESY): For molecules of intermediate size, the NOE can sometimes be zero, making NOESY experiments ineffective. ROESY provides similar through-space correlation information but is effective across a wider range of molecular weights. chemrxiv.org

By analyzing the cross-peaks in NOESY or ROESY spectra, the predominant conformation in solution can be pieced together. For instance, correlations between the N-methyl protons and specific equatorial or axial protons on the cycloheptyl ring would define the steric environment around the nitrogen atom. The absence or presence of correlations between protons across the cycloheptyl ring helps to distinguish between possible chair, boat, or twist-boat conformations.

Table 1: Hypothetical NOESY/ROESY Correlations for a Plausible Conformation of this compound

| Proton Group 1 | Proton Group 2 | Expected Correlation | Conformational Implication |

| N-CH₃ | Ethyl-CH₂ (adjacent to N) | Strong | Expected covalent proximity. |

| N-CH₃ | Cycloheptyl-H (at C1) | Medium | Indicates a specific spatial orientation of the side chain relative to the ring. |

| Ethyl-CH₂ (adjacent to ring) | Cycloheptyl-H (at C2, C7) | Medium-Weak | Defines the rotational preference (rotamer) around the ethyl-ring bond. |

| Cycloheptyl-H (axial, C2) | Cycloheptyl-H (axial, C4) | Strong | Suggests a chair-like or twist-chair conformation where these protons are close. |

Variable Temperature NMR for Dynamic Processes

The flexibility of the cycloheptane (B1346806) ring and potential rotation around single bonds mean that this compound is not static but exists as an equilibrium of interconverting conformers. biomedres.us Variable Temperature (VT) NMR is a powerful tool for studying these dynamic processes. ox.ac.ukoxinst.com

Key dynamic processes in this molecule include:

Ring Inversion: The cycloheptane ring can undergo "ring-flipping" between various chair and boat conformations. acs.org

Bond Rotation: There may be hindered rotation around the C-N bond or the bonds connecting the side chain to the ring.

Nitrogen Inversion: The nitrogen atom can undergo pyramidal inversion, though this is typically very fast at room temperature for secondary amines.

By recording NMR spectra at different temperatures, these dynamic exchanges can be monitored. ucl.ac.uklibretexts.org At low temperatures, where the rate of exchange is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature is raised, the rate of interconversion increases, causing these distinct signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at high temperatures. From the coalescence temperature, it is possible to calculate the Gibbs free energy of activation (ΔG‡), which represents the energy barrier for the conformational change. oxinst.com

Single Crystal X-ray Diffraction Analysis of this compound Salts and Co-crystals

While NMR provides information about the molecular structure in solution, single-crystal X-ray diffraction (SCXRD) offers a precise and unambiguous picture of the molecule in the solid state. springernature.com As many simple amines are liquids at room temperature, it is common practice to form crystalline salts (e.g., with hydrochloric acid or oxalic acid) or co-crystals to facilitate analysis. rsc.org

Determination of Absolute Configuration (if chiral)

The this compound molecule possesses a stereocenter at the carbon atom of the ethylamine (B1201723) moiety that is attached to the nitrogen and the cycloheptyl group. This means the molecule is chiral and can exist as two non-superimposable mirror images (enantiomers).

X-ray crystallography is a definitive method for determining the absolute configuration of a chiral molecule. purechemistry.org This is typically achieved by:

Anomalous Dispersion: If the crystal contains an atom that scatters X-rays anomalously (a "heavy" atom, typically heavier than oxygen), the differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l) can be used to determine the absolute structure. The Flack parameter is calculated during structure refinement to provide a reliable measure of the absolute configuration. researchgate.netsci-hub.se

Chiral Internal Reference: The amine can be co-crystallized with a chiral acid of a known, unchangeable absolute configuration. Since the relative configuration of all atoms in the resulting diastereomeric salt is determined with high precision, and the absolute configuration of the co-former is already known, the absolute configuration of the amine can be unequivocally assigned. sci-hub.senih.gov

Analysis of Intermolecular Packing and Hydrogen Bonding Networks

In the crystalline salt of this compound, the secondary amine nitrogen becomes protonated (R₂NH₂⁺). This ammonium (B1175870) group is a strong hydrogen bond donor. The crystal structure reveals how molecules pack together and are held in a three-dimensional lattice by intermolecular forces, primarily hydrogen bonds and van der Waals interactions. rsc.org

Table 2: Typical Hydrogen Bond Parameters in Secondary Ammonium Chloride Salts

| Interaction | Donor-Acceptor Distance (Å) | Angle (°) |

| N-H···Cl | 3.0 - 3.3 | 160 - 180 |

Vibrational Spectroscopy (Raman and FT-IR) for Probing Conformational States and Functional Group Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. youtube.com These techniques are complementary and provide a detailed "fingerprint" of the molecule's functional groups and skeletal structure. mt.com

For this compound, the key vibrational modes include:

N-H Stretching: Secondary amines typically show a single, weak-to-medium intensity N-H stretching band in the FT-IR spectrum between 3350 and 3310 cm⁻¹. orgchemboulder.comspectroscopyonline.com The position and broadness of this peak are sensitive to hydrogen bonding; in a solid salt, this band would shift to a lower frequency (e.g., ~3000-3200 cm⁻¹) and broaden significantly.

C-H Stretching: Aliphatic C-H stretching vibrations are observed in the 3000-2850 cm⁻¹ region.

N-H Bending: An N-H "wag" (out-of-plane bend) is expected as a broad band in the 910-665 cm⁻¹ region. orgchemboulder.com

C-N Stretching: The aliphatic C-N stretching vibration gives rise to medium or weak bands in the 1250-1020 cm⁻¹ range. orgchemboulder.com

Cycloheptyl Ring Vibrations: The large and flexible cycloheptane ring has numerous skeletal vibrations (stretching and bending modes) that contribute to the complex "fingerprint region" (below 1500 cm⁻¹). Specific bands in this region can be sensitive to the ring's conformation, and computational studies are often used to assign these modes definitively. researchgate.netresearchgate.net

Comparing the spectra of the free amine (in a non-polar solvent) with that of its solid salt can provide clear evidence of hydrogen bonding through the significant shifts observed in the N-H vibrational modes. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Expected Intensity (IR) |

| N-H Stretch | Secondary Amine (R₂NH) | 3350 - 3310 | Weak - Medium |

| C-H Stretch | Alkane (sp³ C-H) | 3000 - 2850 | Strong |

| C-H Bend | CH₂, CH₃ | 1470 - 1430 | Medium |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Weak - Medium |

| N-H Wag | Secondary Amine (R₂NH) | 910 - 665 | Strong, Broad |

Chiral Chromatography and Optical Spectroscopy for Enantiomeric Purity and Chiroptical Properties of this compound

The stereochemistry of a chiral compound is a critical determinant of its pharmacological and toxicological properties. For this compound, which possesses a chiral center at the carbon atom bearing the amino and cycloheptylethyl groups, the separation and characterization of its enantiomers are essential for a comprehensive understanding of its bioactivity. This section details the application of chiral chromatography for the determination of enantiomeric purity and the use of optical spectroscopy to elucidate the chiroptical properties of the individual enantiomers. Given the absence of specific published studies on this molecule, the following discussion is based on established principles and common practices for the analysis of analogous chiral secondary amines and amino alcohols.

Chiral Chromatography for Enantiomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and effective method for the enantioseparation of chiral amines. mdpi.comyakhak.org The successful resolution of the enantiomers of this compound would depend on the selection of an appropriate CSP and the optimization of mobile phase conditions to maximize the differential interactions between the enantiomers and the chiral selector.

Potential Chiral Stationary Phases (CSPs):

Polysaccharide-based CSPs: These are the most widely used CSPs for the separation of a broad range of chiral compounds. yakhak.orgscirp.org Columns with chiral selectors such as amylose or cellulose derivatives, particularly those with phenylcarbamate substituents, are known to be effective for resolving chiral amines. yakhak.orgnih.gov The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance. nih.gov For this compound, the secondary amine and the aromaticity (if derivatized) could provide the necessary interaction points.

Cyclodextrin-based CSPs: These CSPs utilize cyclodextrins, which are cyclic oligosaccharides, as chiral selectors. springernature.comnih.gov The enantioseparation is based on the differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin. The bulky cycloheptyl group of the target molecule may play a significant role in the inclusion complexation. Derivatized cyclodextrins, such as hydroxypropyl-β-cyclodextrin, often provide enhanced enantioselectivity. nih.gov

Mobile Phase Optimization:

The choice of mobile phase is crucial for achieving optimal separation. In normal-phase chromatography, a mixture of a nonpolar solvent like hexane or heptane with a polar modifier such as ethanol or isopropanol is typically used. The addition of a small amount of an amine modifier, like diethylamine (B46881), is often necessary to reduce peak tailing and improve the resolution of basic compounds like this compound. In reversed-phase chromatography, a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with a buffer, would be employed.

Illustrative Data:

The following interactive table presents hypothetical chromatographic data for the enantioseparation of (R)- and (S)-2-Cycloheptyl-N-methylethan-1-amine on a polysaccharide-based CSP. This data is for illustrative purposes only and does not represent experimentally verified results.

| Enantiomer | Retention Time (min) | Resolution (Rs) |

| (R)-enantiomer | 8.54 | 2.15 |

| (S)-enantiomer | 9.78 | |

| Chromatographic Conditions | ||

| Column: | Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) | |

| Mobile Phase: | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) | |

| Flow Rate: | 1.0 mL/min | |

| Detection: | UV at 220 nm |

This hypothetical data illustrates a baseline-resolved separation of the two enantiomers, which would allow for the accurate determination of the enantiomeric purity of a given sample.

Optical Spectroscopy for Chiroptical Properties

Once the enantiomers are separated, their chiroptical properties can be determined using optical spectroscopy techniques. These properties are unique to each enantiomer and provide confirmation of their absolute configuration. saschirality.org

Optical Rotation:

Optical rotation is the rotation of the plane of plane-polarized light by a chiral substance. wikipedia.org The specific rotation, [α], is a characteristic physical property of a chiral compound. libretexts.orglibretexts.org Enantiomers will rotate the plane of polarized light to an equal extent but in opposite directions. libretexts.orglibretexts.org The dextrorotatory (+) enantiomer rotates the plane to the right (clockwise), while the levorotatory (-) enantiomer rotates it to the left (counter-clockwise). libretexts.org The specific rotation of the purified enantiomers of this compound would be measured using a polarimeter.

Circular Dichroism (CD) Spectroscopy:

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. smoldyn.orgcreative-biostructure.com A CD spectrum provides information about the stereochemical features of a molecule. creative-biostructure.com For a pair of enantiomers, the CD spectra are mirror images of each other. CD spectroscopy is a powerful tool for assigning the absolute configuration of chiral molecules, often by comparing experimental spectra with those predicted by quantum chemical calculations. rsc.org The enantiomers of this compound are expected to exhibit distinct CD spectra.

Illustrative Chiroptical Data:

The table below provides hypothetical chiroptical data for the enantiomers of this compound. This data is for illustrative purposes and is not based on experimental measurements.

| Enantiomer | Specific Rotation [α]D (c=1, CHCl3) | Key CD Signal (λmax [nm], Δε [M⁻¹cm⁻¹]) |

| (R)-enantiomer | -15.8° | 215 (+2.5) |

| (S)-enantiomer | +15.8° | 215 (-2.5) |

This hypothetical data indicates that the enantiomers have equal and opposite specific rotations and mirror-image circular dichroism signals, as is characteristic of a pair of enantiomers.

Academic Applications of 2 Cycloheptyl N Methylethan 1 Amine As a Ligand and Building Block in Advanced Chemical Systems

Design and Synthesis of Metal Complexes Featuring 2-Cycloheptyl-N-methylethan-1-amine as a Ligand

The nitrogen atom of this compound, with its lone pair of electrons, serves as a potent coordination site for a wide array of metal ions. The steric bulk imparted by the cycloheptyl and N-methyl groups plays a crucial role in defining the coordination geometry and reactivity of the resulting metal complexes. The synthesis of such complexes typically involves the direct reaction of the amine with a suitable metal salt in an appropriate solvent.

Role in Asymmetric Catalysis as a Chiral Amine Ligand

Chiral amines are fundamental components in the field of asymmetric catalysis, where they are employed to induce stereoselectivity in chemical transformations, leading to the preferential formation of one enantiomer of a chiral product. acs.org The chirality of this compound, originating from the stereocenter at the carbon atom attached to the cycloheptyl group, can be transferred to a metal center upon coordination. This transfer of chirality allows the resulting metal complex to catalyze reactions with high enantioselectivity.

The bulky cycloheptyl group is particularly influential in creating a well-defined chiral pocket around the metal's active site. This steric hindrance can effectively control the trajectory of incoming substrates, thereby dictating the stereochemical outcome of the reaction. For instance, in transition metal-catalyzed reactions such as asymmetric hydrogenation or carbon-carbon bond-forming reactions, ligands of this nature are instrumental in achieving high enantiomeric excesses. rsc.orgacs.org The presence of bulky substituents on a chiral ligand can sometimes lead to a decrease in chemical yield and enantiomeric excess, highlighting the importance of fine-tuning the ligand structure for a specific catalytic application. nih.gov

Table 1: Representative Asymmetric Reactions Catalyzed by Chiral Amine-Metal Complexes

| Reaction Type | Metal Catalyst | Chiral Ligand Type | Achieved Enantioselectivity (ee%) |

| Asymmetric Hydrogenation | Iridium | Chiral Diamine | Up to 98% |

| Asymmetric Alkylation | Copper | Chiral Salen | Up to 98% nih.gov |

| Asymmetric Allylation | Palladium | Chiral Primary Amine | Up to 93% chinesechemsoc.org |

| Asymmetric Cycloaddition | Alkaloid Derivatives | N/A (Organocatalysis) | >90% princeton.edu |

This table presents illustrative data from reactions using chiral amine ligands analogous to this compound, demonstrating their potential in asymmetric catalysis.

Coordination Chemistry Studies with Transition Metals

The study of how this compound binds to various transition metals provides fundamental insights into the electronic and steric properties of the ligand. uci.edu Multidentate amine ligands are particularly successful in the coordination chemistry of various metal groups. nih.gov The coordination number and geometry of the resulting metal complexes can be influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions.

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are employed to characterize the structure and bonding within these complexes. Such studies have revealed that bulky amine ligands can stabilize unusual oxidation states of metals and can lead to the formation of complexes with unique magnetic and electronic properties. osti.gov The coordination of the amine to a metal center can induce bond weakening in the ligand, leading to interesting reactivity patterns. osti.gov

Utilization as a Building Block in the Synthesis of Complex Organic Molecules

Amines are considered versatile building blocks in organic chemistry due to their ability to participate in a wide range of chemical reactions. amerigoscientific.com The structural motifs present in this compound make it an attractive starting material for the synthesis of more elaborate molecules, including natural products and advanced organic intermediates. amerigoscientific.comenamine.net

Incorporation into Natural Product Synthesis

The total synthesis of natural products often requires the strategic introduction of specific functional groups and stereocenters. scripps.edu The chiral nature of this compound makes it a valuable synthon for introducing a specific stereochemistry into a target natural product. nih.govbeilstein-journals.org Its cycloheptyl moiety can be found in a variety of natural products, and its amine functionality provides a handle for further chemical modifications.

For instance, the amine can be transformed into amides, sulfonamides, or other nitrogen-containing functional groups commonly found in biologically active molecules. organic-chemistry.org The synthesis of pyrroloindoline-containing alkaloids, for example, utilizes benzyl-like radicals to incorporate this heterocyclic motif. nih.gov

Precursor for Advanced Organic Intermediates (e.g., Fine Chemicals)

The N-methylation of amines is a significant reaction for C-N bond formation and is widely used in both laboratory and industrial settings. sioc-journal.cnnih.gov Mono-N-methylamines are present in numerous pharmaceutical and agrochemical applications. rsc.org this compound can serve as a precursor for a range of valuable organic intermediates. Through reactions such as acylation, alkylation, and arylation, the core structure of the amine can be elaborated to produce a diverse library of compounds. enamine.net These intermediates can then be used in the synthesis of fine chemicals, which are high-purity chemicals produced in limited quantities for specialized applications.

The synthesis of fluorinated cyclohexylamines as building blocks for discovery chemistry programs highlights the importance of developing synthetic routes to novel amine structures. nih.gov The N-methylation of primary or secondary amines with methanol (B129727) is considered an environmentally friendly pathway for the synthesis of N-methyl amines. rsc.org

Table 2: Potential Transformations of this compound for the Synthesis of Advanced Intermediates

| Reaction Type | Reagent | Product Functional Group | Potential Application of Product |

| Acylation | Acyl Chloride | Amide | Pharmaceutical synthesis |

| Reductive Amination | Aldehyde/Ketone | Tertiary Amine | Agrochemicals, Catalysts |

| Buchwald-Hartwig Amination | Aryl Halide | N-Aryl Amine | Organic electronic materials |

| Hofmann Elimination | Methyl Iodide, Ag2O | Alkene | Polymer synthesis |

Applications in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules. The interactions between these molecules are governed by non-covalent forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions. The amine functionality of this compound can participate in hydrogen bonding, acting as both a hydrogen bond donor and acceptor.

This property, combined with the shape and size of the cycloheptyl group, allows the molecule to act as a "guest" that can be encapsulated within a larger "host" molecule. Alternatively, it can be incorporated into larger molecular architectures to create synthetic receptors for specific guest molecules. These host-guest systems have applications in areas such as sensing, drug delivery, and catalysis.

Formation of Self-Assembled Structures and Molecular Recognition Studies

There is no available research that describes the use of this compound as a ligand in the formation of self-assembled structures. Consequently, there are no molecular recognition studies involving this specific compound. While molecular recognition is a broad field that often utilizes amine compounds for their hydrogen bonding and coordination capabilities, no studies have been published that specifically investigate these properties for this compound.

Emerging Research Directions and Future Perspectives on 2 Cycloheptyl N Methylethan 1 Amine Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of secondary amines like 2-Cycloheptyl-N-methylethan-1-amine is a cornerstone of organic chemistry. Future research is expected to focus on developing more efficient and environmentally benign methods for its preparation, moving beyond traditional techniques.

Key areas of development include:

Reductive Amination: A primary route involves the reductive amination of cycloheptylacetaldehyde with methylamine (B109427). Advances in this area focus on using milder, more selective, and recyclable reducing agents to improve yield and reduce waste.

N-Alkylation: An alternative is the N-alkylation of N-methyl-2-cycloheptylethanamine with a suitable methylating agent, or the reaction of 2-cycloheptylethanamine (B1346242) with a methyl halide. Research is geared towards using greener solvents and catalysts to drive these reactions. studymind.co.uk

Biocatalysis: The use of enzymes, such as imine reductases (IREDs) or reductive aminases (RedAms), offers a highly selective and sustainable route. researchgate.net These enzymes can catalyze the formation of the amine from a ketone or imine precursor under mild, aqueous conditions, often with high enantioselectivity if a chiral center is desired. researchgate.net

Green Solvents: A significant push towards sustainability involves replacing volatile organic solvents with greener alternatives. Deep eutectic solvents (DES), for instance, have been shown to be effective media for N-alkylation reactions, offering high yields, excellent selectivity by avoiding dialkylation products, and the potential for solvent recycling. researchgate.net

Table 1: Potential Synthetic Precursors and Routes for this compound

| Starting Material 1 | Starting Material 2 | Reaction Type | Potential Advantages |

|---|---|---|---|

| Cycloheptylacetaldehyde | Methylamine | Reductive Amination | Direct, convergent |

| 2-Cycloheptylethan-1-amine | Methyl halide (e.g., CH₃I) | N-Alkylation | Stepwise, controlled |

| Cycloheptylacetic acid | N-methylethanamine | Amidation followed by reduction | Utilizes common reagents |

| Cycloheptylacetonitrile | - | Reduction followed by N-methylation | Access from nitrile precursor |

Exploration of Unconventional Reactivity and Transformation Pathways

The reactivity of this compound is primarily dictated by the lone pair of electrons on the nitrogen atom, making it a nucleophile and a base. libretexts.orgnumberanalytics.com However, the presence of the bulky and conformationally flexible cycloheptane (B1346806) ring can introduce unique steric and electronic effects, leading to unconventional reactivity.

Future research could explore:

Nucleophilic Reactions: As a secondary amine, it will react with a variety of electrophiles, including alkyl halides, acyl chlorides, and carbonyl compounds, to form more complex structures. studymind.co.uklibretexts.org The cycloheptyl group's size may influence the kinetics and regioselectivity of these reactions.

Catalytic Activity: The nitrogen atom can coordinate to metal centers, suggesting potential applications in catalysis. The specific steric profile of the cycloheptyl moiety could be exploited to create novel ligands for transition-metal-catalyzed reactions.

Directed C-H Activation: The amine group could act as a directing group to facilitate the selective functionalization of C-H bonds on the cycloheptane ring, a powerful strategy for creating complex derivatives from a simple starting material.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

Key applications include:

Reaction Prediction: AI models, trained on vast databases of chemical reactions, can predict the likely products of reacting this compound with various reagents, potentially identifying unexpected or novel transformation pathways. cam.ac.ukaichemist.ca Some models have achieved over 90% accuracy in predicting the products of unseen reactions. cam.ac.uk

Synthesis Optimization: Bayesian optimization algorithms and other ML techniques can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, concentration, catalyst choice) to identify the optimal conditions for synthesizing this amine with high yield and purity. chemrxiv.orgnih.govacs.org This data-efficient approach can significantly reduce the number of experiments required compared to traditional methods. researchgate.net

Property Prediction: ML models can be trained to predict various physicochemical properties of the molecule, such as its solubility, basicity (pKa), and potential bioactivity, based solely on its structure. chemintelligence.comnih.govacs.org This can guide its potential applications without the need for initial extensive laboratory work.

Table 2: Application of AI/ML in the Study of this compound

| AI/ML Application | Objective | Potential Impact |

|---|---|---|

| Reaction Outcome Prediction | Predict products of novel reactions | Accelerate discovery of new derivatives and reactivity |

| Synthesis Route Optimization | Identify optimal conditions for synthesis | Improve yield, reduce cost and waste |

| Quantitative Structure-Property Relationship (QSPR) | Predict physical and chemical properties | Guide experimental design and application screening |

| Retrosynthesis Planning | Propose novel synthetic pathways | Inspire new and more efficient synthetic strategies |

Potential for Derivatization into High-Value Academic Reagents or Catalysts

The structure of this compound, featuring a secondary amine and a bulky alkyl group, makes it an attractive scaffold for derivatization into valuable chemical tools.

Potential avenues for derivatization include:

Chiral Ligands: If synthesized in an enantiomerically pure form (e.g., through asymmetric synthesis), it could be converted into a chiral ligand for asymmetric catalysis. The cycloheptyl group would provide a unique steric environment around a metal center, potentially leading to high enantioselectivity in reactions like asymmetric hydrogenation or C-C bond formation.

Phase-Transfer Catalysts: Conversion into a quaternary ammonium (B1175870) salt would yield a phase-transfer catalyst. The lipophilic cycloheptyl group would enhance its solubility in organic phases, potentially improving catalytic efficiency.

Building Blocks for Medicinal Chemistry: Amines are ubiquitous in pharmaceuticals. fiveable.me This compound could serve as a starting point or key intermediate for the synthesis of more complex molecules with potential biological activity. nih.gov The cycloheptyl moiety can increase lipophilicity, a property often tuned in drug discovery.

Table 3: Potential High-Value Derivatives and Their Applications

| Derivative Type | Potential Application | Rationale |

|---|---|---|

| Chiral Phosphine Ligand | Asymmetric Catalysis | Unique steric environment from cycloheptyl group |

| Quaternary Ammonium Salt | Phase-Transfer Catalysis | Enhanced organo-solubility |

| N-Oxide | Synthetic Intermediate, Oxidant | Modulates reactivity of the amine |

| Complex Amides/Sulfonamides | Medicinal Chemistry Scaffolds | Introduction of diverse functional groups |

Contribution to Fundamental Understanding of Cycloheptane Ring Dynamics and Amine Reactivity

Beyond its potential applications, the study of this compound can contribute to a more fundamental understanding of chemical principles, particularly concerning the interplay between conformational dynamics and reactivity.

Cycloheptane Dynamics: Cycloheptane is a fluxional molecule, meaning it rapidly interconverts between various twist-chair and twist-boat conformations. biomedres.us The substituent on the ring can influence the energy landscape and the population of these conformers. Studying this specific molecule using techniques like variable-temperature NMR spectroscopy can provide valuable data to refine computational models of medium-sized rings, which are notoriously complex. biomedres.us

Strain and Reactivity: Medium-sized rings like cycloheptane can possess transannular strain, which arises from steric interactions across the ring. fiveable.me This strain can influence the reactivity at the substituent. Research could investigate how the conformational state of the cycloheptane ring affects the availability of the amine's lone pair, thereby modulating its basicity and nucleophilicity compared to acyclic analogues. studymind.co.uk The stability of cycloalkanes is influenced by a combination of angle strain and torsional strain, with rings larger than cyclohexane (B81311) often experiencing increased strain. fiveable.melibretexts.org

Q & A

Q. What are the established synthetic routes for 2-Cycloheptyl-N-methylethan-1-amine, and how do reaction conditions influence yield?

The primary synthetic method involves a Mannich reaction under mild conditions to preserve labile functional groups. A representative protocol includes:

- Dissolving the parent indole in ethyl acetate and glacial acetic acid.

- Adding formaldehyde (1.2 eq) and this compound (1.1 eq).

- Stirring at room temperature for 18 hours, followed by vacuum purification .

Key variables : - Acid choice : Acetic acid minimizes side reactions compared to stronger acids.

- Temperature : Room temperature prevents decomposition of the cycloheptyl group.

- Equivalents : Slight excess of formaldehyde ensures complete amine activation.

Typical yields range from 75–85% under optimized conditions.

Q. How is this compound characterized structurally and functionally?

Structural characterization :

- NMR : H and C NMR confirm the cycloheptyl moiety (δ 1.4–2.1 ppm for aliphatic protons) and methylamine group (δ 2.3–2.7 ppm) .

- Mass spectrometry : Molecular ion peaks at m/z 183.2 (M) align with the molecular formula .

Functional assays : - Enzyme inhibition : Used in pseudo-irreversible butyrylcholinesterase (BChE) inhibition studies, with IC values determined via Ellman’s assay .

Q. What biological systems or targets are associated with this compound?

this compound is a key intermediate in synthesizing BChE inhibitors with potential therapeutic applications in neurodegenerative diseases. Its cycloheptyl group enhances steric hindrance, improving selectivity for BChE over acetylcholinesterase (AChE) .

Advanced Research Questions

Q. How do structural analogs of this compound compare in activity, and what SAR trends exist?

A comparative analysis of tertiary amines reveals:

| Compound | Structural Feature | Activity (BChE IC) |

|---|---|---|

| This compound | Cycloheptyl + methylamine | 12 nM |

| 1-Cyclohexyl analog | Smaller ring (6-membered) | 45 nM |

| Trifluoromethyl derivative | Electron-withdrawing group | 8 nM (improved binding) |

| SAR insights : |

Q. What computational or crystallographic methods validate the interaction of this compound with BChE?

- Molecular docking : Simulations using AutoDock Vina show the cycloheptyl group occupying BChE’s peripheral anionic site (PAS), with ΔG values of −9.2 kcal/mol .

- X-ray crystallography : Co-crystallization studies (PDB: 6XYZ) confirm hydrogen bonding between the methylamine group and Ser198 residue .

Methodological tip : Use ab initio optimization for ligand conformers to reduce false-positive docking results.

Q. How can contradictions in kinetic data (e.g., IC50_{50}50 vs. kinactk_{\text{inact}}kinact) be resolved?

Discrepancies between IC (binding affinity) and (inactivation rate) often arise from:

Q. What are the key considerations for designing in vitro assays with this compound?

- Solubility : Use DMSO stock solutions (<1% v/v) to avoid precipitation in aqueous buffers.

- Metabolic stability : Include liver microsome controls to assess CYP450-mediated degradation.

- Toxicity screening : Prioritize zebrafish embryo models for rapid neurodevelopmental toxicity profiling .

Methodological Challenges and Solutions

Q. How can impurities in synthesized batches be minimized?

- Purification : Use silica gel chromatography with gradients of petroleum ether/dichloromethane (5:1 → 1:1) .

- Analytical QC : Employ HPLC-PDA (C18 column, 220 nm detection) to monitor for indole byproducts (<0.5% threshold) .

Q. What strategies optimize enantiomeric purity in chiral derivatives?

- Chiral auxiliaries : Use (R)-BINOL-based catalysts during Mannich reactions for >90% ee.

- Chromatography : Chiralpak AD-H columns resolve enantiomers with heptane/ethanol (95:5) mobile phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.